molecular formula C6H13Cl2F3N2 B2993934 (3R,6R)-6-(Trifluoromethyl)piperidin-3-amine;dihydrochloride CAS No. 2227791-23-1

(3R,6R)-6-(Trifluoromethyl)piperidin-3-amine;dihydrochloride

Cat. No.: B2993934
CAS No.: 2227791-23-1
M. Wt: 241.08
InChI Key: JHERRNFDNWYVTM-ALUAXPQUSA-N
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Description

(3R,6R)-6-(Trifluoromethyl)piperidin-3-amine dihydrochloride is a chiral piperidine derivative featuring a trifluoromethyl (-CF₃) group at the 6-position and an amine group at the 3-position of the piperidine ring. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its stereochemistry (3R,6R) is critical for target selectivity and potency, as minor stereochemical changes can drastically alter biological activity .

Properties

IUPAC Name

(3R,6R)-6-(trifluoromethyl)piperidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2.2ClH/c7-6(8,9)5-2-1-4(10)3-11-5;;/h4-5,11H,1-3,10H2;2*1H/t4-,5-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHERRNFDNWYVTM-ALUAXPQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NCC1N)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC[C@@H]1N)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(3R,6R)-6-(Trifluoromethyl)piperidin-3-amine; dihydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The amine group can be oxidized to form the corresponding amine oxide.

  • Reduction: The compound can be reduced to remove the trifluoromethyl group, yielding a simpler piperidine derivative.

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Amine Oxides: Resulting from oxidation reactions.

  • Simpler Piperidine Derivatives: Resulting from reduction reactions.

  • Substituted Piperidines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

(3R,6R)-6-(Trifluoromethyl)piperidin-3-amine; dihydrochloride: has diverse applications in scientific research:

  • Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It is explored for its potential therapeutic properties, including its use in drug discovery and development.

  • Industry: The compound is utilized in the production of agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with various enzymes and receptors, modulating their activity.

  • Pathways Involved: The compound may influence signaling pathways related to inflammation, pain, and other physiological processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Stereoisomers and Structural Isomers

(3S,6S)-6-(Trifluoromethyl)piperidin-3-amine Dihydrochloride
  • Structural Difference : The (3S,6S) stereoisomer differs in the spatial arrangement of the amine and trifluoromethyl groups.
  • Impact : Stereochemistry influences receptor binding; for example, (3R,6R) may exhibit higher affinity for specific targets compared to (3S,6S) due to spatial complementarity .
(3R)-Piperidin-3-amine Dihydrochloride
  • Structural Difference : Lacks the trifluoromethyl group at the 6-position.
  • Impact : The absence of -CF₃ reduces lipophilicity and may decrease metabolic stability. This compound serves as a simpler scaffold for structure-activity relationship (SAR) studies .

Core Ring Modifications

rac-4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindol-1-one
  • Structural Difference : Incorporates the (3R,6R)-trifluoromethylpiperidinyl moiety into an isoindolone ring system.
rac-Methyl 2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetate Hydrochloride
  • Structural Difference : Replaces the piperidine ring with morpholine (oxygen-containing heterocycle).

Substituent Variations

6-(Difluoromethyl)pyridin-3-amine Hydrochloride
  • Structural Difference : Pyridine ring instead of piperidine, with -CF₂H at the 6-position.
(6-Bromo-pyridin-2-yl)-piperidin-3-yl-amine Hydrochloride
  • Structural Difference : Bromine substituent on pyridine and piperidine-3-amine core.
  • Impact : Bromine adds steric bulk and may facilitate halogen bonding in target interactions, but its higher atomic weight could increase metabolic susceptibility .

Salt Forms and Protecting Groups

(3R,6R)-N-Boc-6-(Trifluoromethyl)piperidin-3-amine
  • Structural Difference : Boc (tert-butoxycarbonyl) protecting group on the amine.
  • Impact : The Boc group masks the amine’s reactivity, making the compound more suitable for synthetic intermediates. However, it reduces solubility compared to the dihydrochloride salt .

Key Data Table: Structural and Property Comparison

Compound Name Core Structure Substituents Stereochemistry Key Properties
(3R,6R)-6-(CF₃)piperidin-3-amine diHCl Piperidine -CF₃ (6), -NH₂ (3) (3R,6R) High solubility, chiral specificity
(3S,6S)-6-(CF₃)piperidin-3-amine diHCl Piperidine -CF₃ (6), -NH₂ (3) (3S,6S) Altered target binding vs. (3R,6R)
(3R)-Piperidin-3-amine diHCl Piperidine -NH₂ (3) (3R) Lower lipophilicity, simpler scaffold
6-(CF₂H)pyridin-3-amine HCl Pyridine -CF₂H (6), -NH₂ (3) N/A Aromatic, moderate metabolic stability
rac-Morpholin-3-yl acetate HCl Morpholine -CF₃ (6), ester (3) (3R,6R) Increased polarity, reduced BBB penetration

Research Implications

  • Medicinal Chemistry : The (3R,6R) configuration and -CF₃ group are advantageous for designing enzyme inhibitors (e.g., kinase or protease targets) due to enhanced hydrophobic interactions and metabolic stability .
  • SAR Studies : Simplifying the scaffold to (3R)-piperidin-3-amine dihydrochloride aids in identifying essential pharmacophores .
  • Drug Delivery : Salt forms (e.g., dihydrochloride) optimize pharmacokinetics, while protecting groups (e.g., Boc) facilitate synthetic routes .

Biological Activity

(3R,6R)-6-(Trifluoromethyl)piperidin-3-amine; dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique trifluoromethyl group, which often enhances biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C6H10Cl2F3N
  • Molecular Weight : 208.06 g/mol
  • CAS Number : 138040918

The trifluoromethyl group is known for its ability to enhance lipophilicity and metabolic stability, making compounds more effective in biological systems.

Biological Activity Overview

The biological activity of (3R,6R)-6-(trifluoromethyl)piperidin-3-amine; dihydrochloride can be categorized into several key areas:

1. Receptor Binding Affinity

Studies have shown that compounds containing the trifluoromethyl group often exhibit increased binding affinity to various receptors. For instance, SAR studies indicate that the presence of a trifluoromethyl group can significantly enhance the potency of compounds targeting serotonin receptors and TRPV1 receptors, which are implicated in pain and inflammation .

2. Antinociceptive Properties

Research on related compounds suggests that the trifluoromethyl piperidine derivatives may exhibit antinociceptive effects. A study highlighted a series of pyridinylpiperazine ureas that demonstrated high affinity for the TRPV1 vanilloid receptor, suggesting that similar mechanisms could be applicable to (3R,6R)-6-(trifluoromethyl)piperidin-3-amine .

3. In Vivo Efficacy

Animal models have been utilized to evaluate the efficacy of trifluoromethyl-containing compounds in reducing pain responses. These models provide insights into how modifications at the piperidine ring can influence overall biological activity. For example, specific modifications have resulted in significant reductions in nociceptive behavior in rodent models .

Case Studies

Several studies have investigated the biological profile of related compounds with similar structural features:

StudyCompoundFindings
UbrogepantDemonstrated efficacy in migraine treatment through selective CGRP receptor antagonism. The trifluoromethyl group played a crucial role in enhancing bioavailability and receptor affinity.
TRPV1 AntagonistsIdentified as effective in reducing pain sensation through competitive inhibition at the TRPV1 receptor. The presence of fluorinated groups improved pharmacokinetic properties.
Piperazine DerivativesShowed high binding affinities and selective modulation of serotonin receptors, indicating potential applications in treating mood disorders.

Structure-Activity Relationship (SAR)

The SAR of (3R,6R)-6-(trifluoromethyl)piperidin-3-amine indicates that modifications to both the piperidine ring and the trifluoromethyl substituent can significantly alter biological activity. Key observations include:

  • Trifluoromethyl Group : Enhances hydrophobic interactions with target proteins.
  • Piperidine Modifications : Altering substituents on the piperidine ring can lead to variations in receptor selectivity and potency.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (3R,6R)-6-(Trifluoromethyl)piperidin-3-amine dihydrochloride with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis requires chiral catalysts or resolving agents. For piperidine derivatives, asymmetric hydrogenation or enzymatic resolution methods are common. Column chromatography with chiral stationary phases (e.g., cellulose-based) can isolate enantiomers, monitored by chiral HPLC (e.g., using a Chiralpak® column). Ensure reaction conditions (temperature, solvent polarity) preserve stereochemistry, as trifluoromethyl groups may influence steric and electronic effects .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR to confirm the piperidine backbone and trifluoromethyl group (19^{19}F NMR for CF3_3 signal at ~-60 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ for C7_7H13_{13}Cl2_2F3_3N2_2).
  • X-ray Crystallography : For absolute stereochemistry confirmation if single crystals are obtainable .

Q. How can researchers optimize reaction yields for intermediates like 6-(trifluoromethyl)piperidin-3-amine?

  • Methodological Answer : Use design of experiments (DoE) to screen variables (e.g., solvent polarity, catalyst loading). For trifluoromethylation, consider transition-metal catalysts (e.g., Cu/Ag systems) or photoredox methods. Monitor intermediates via TLC or in situ IR spectroscopy. Purify via recrystallization (e.g., using ethanol/HCl for dihydrochloride salt formation) .

Advanced Research Questions

Q. How do computational methods aid in predicting the reactivity of intermediates in the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and reaction pathways. Software like Gaussian or ORCA can predict regioselectivity in trifluoromethylation or amine protection steps. Molecular dynamics simulations assess solvent effects on reaction kinetics. Pair computational results with experimental validation (e.g., kinetic isotope effects) .

Q. What strategies resolve contradictory data in reaction yields under varying conditions (e.g., solvent, temperature)?

  • Methodological Answer : Conduct sensitivity analysis to identify critical variables. Use statistical tools (e.g., ANOVA) to distinguish noise from significant factors. Cross-validate with kinetic studies (e.g., Eyring plots for temperature dependence) or isotopic labeling to trace mechanistic pathways. Reference analogous systems (e.g., trifluoromethylpyrimidines) for benchmarking .

Q. How can researchers design experiments to study the compound’s stability under physiological conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to buffers (pH 1–10) at 40°C/75% RH, sampling at intervals for HPLC analysis.
  • Degradation Pathway Mapping : Use LC-MS/MS to identify hydrolysis byproducts (e.g., cleavage of the piperidine ring or CF3_3 group).
  • Computational Prediction : Apply QSPR models to estimate shelf-life based on molecular descriptors .

Data Analysis and Experimental Design

Q. What methodologies are recommended for analyzing stereochemical outcomes in multi-step syntheses?

  • Methodological Answer : Combine chiral chromatography with Mosher’s ester analysis for secondary alcohols. For amines, use Marfey’s reagent (FDAA) to derivatize and separate enantiomers via HPLC. Circular dichroism (CD) spectroscopy provides complementary data on chiral centers .

Q. How should researchers address discrepancies between theoretical and experimental 19^{19}F NMR chemical shifts?

  • Methodological Answer : Calibrate computational models (e.g., DFT with solvent corrections) against known CF3_3-containing standards. Investigate solvent effects (e.g., DMSO vs. CDCl3_3) and hydrogen bonding interactions. Cross-reference with crystallographic data to validate electronic environment predictions .

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